molecular formula C17H16N6O2S2 B2918024 3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione CAS No. 674339-29-8

3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione

Cat. No. B2918024
CAS RN: 674339-29-8
M. Wt: 400.48
InChI Key: ZAZSZTBWCXJOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione is a useful research compound. Its molecular formula is C17H16N6O2S2 and its molecular weight is 400.48. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

The 1,3,4-thiadiazole derivatives have been extensively studied for their anticancer properties . They can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells . This compound, with its thiadiazole component, may serve as a potential lead compound in the design of new antitumor agents.

Antimicrobial Activity

Compounds featuring the 1,3,4-thiadiazole ring have shown a wide range of therapeutic activities, including antimicrobial effects . This suggests that our compound could be valuable in the development of new antibiotics or disinfectants.

Antifungal Applications

Similarly, the antifungal properties of 1,3,4-thiadiazole derivatives make them candidates for treating fungal infections . Research into this compound could lead to new antifungal medications or agricultural fungicides.

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic activities of thiadiazole derivatives indicate that this compound could be used in the development of new pain relief and anti-inflammatory drugs .

Antipsychotic and Antidepressant Potential

Given the antipsychotic and antidepressant activities documented for thiadiazole derivatives, there is potential for this compound to be used in psychiatric medication research .

Anticonvulsant Properties

The compound’s structure suggests it may have applications in the development of anticonvulsant drugs, which are used to prevent or reduce the severity of epileptic fits or other convulsions .

Anti-leishmanial Activity

Thiadiazole derivatives have also been explored for their anti-leishmanial activity, which could make this compound a candidate for research into treatments for leishmaniasis .

properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S2/c1-9-5-4-6-11(7-9)8-23-12-13(22(3)15(25)19-14(12)24)18-16(23)27-17-21-20-10(2)26-17/h4-7H,8H2,1-3H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZSZTBWCXJOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SC4=NN=C(S4)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione

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